An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)but-1-en-3-one
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)but-1-en-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of the fluorinated chalcone derivative, 1-(4-Fluorophenyl)but-1-en-3-one. Chalcones and their derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential applications.[1] The introduction of a fluorine atom into the phenyl ring can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical characteristics essential for research and development.[2] This guide details the identity, structural features, and available physical and spectral properties of 1-(4-Fluorophenyl)but-1-en-3-one, along with standardized protocols for its synthesis and characterization.
Chemical Identity and Structure
1-(4-Fluorophenyl)but-1-en-3-one is a synthetic organic compound belonging to the chalcone family. Its structure features a central α,β-unsaturated ketone core, with a 4-fluorophenyl group attached to the β-carbon of the enone system.
Molecular Structure:
Caption: 2D structure of 1-(4-Fluorophenyl)but-1-en-3-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(4-fluorophenyl)but-1-en-3-one | [3] |
| CAS Number | 61668-02-8 | [3] |
| Molecular Formula | C₁₀H₉FO | [4][3][5] |
| Molecular Weight | 164.18 g/mol | [4][3][5] |
| InChI | InChI=1S/C10H9FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3/b3-2+ | [5] |
| InChIKey | IXOKEPVAYTWJGM-NSCUHMNNSA-N | [5] |
| SMILES | CC(=O)C=Cc1ccc(F)cc1 | [5] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. While experimental data for 1-(4-Fluorophenyl)but-1-en-3-one is limited in publicly available literature, some properties have been predicted through computational models.
Table 2: Physical and Chemical Properties
| Property | Value | Method | Source |
| Physical State | Solid | Visual Inspection | [5] |
| Melting Point | Not available | - | - |
| Boiling Point | 247.2 ± 23.0 °C | Predicted | [4] |
| Density | 1.071 ± 0.06 g/cm³ | Predicted | [4] |
| Solubility | No quantitative data available. Generally, chalcones are soluble in organic solvents like chloroform and dichloromethane.[6] | - | - |
Synthesis
The most common and efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation .[1][3][7] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[7] For the synthesis of 1-(4-Fluorophenyl)but-1-en-3-one, 4-fluorobenzaldehyde would be reacted with acetone.
Reaction Scheme:
Caption: Synthesis of 1-(4-Fluorophenyl)but-1-en-3-one via Claisen-Schmidt condensation.
Experimental Protocol: Claisen-Schmidt Condensation [5]
This protocol provides a general framework for the synthesis. Optimization of reaction time, temperature, and purification methods may be necessary.
-
Reaction Setup: To a solution of 4-fluorobenzaldehyde (1 equivalent) in ethanol, add acetone (1-1.2 equivalents).
-
Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring. The concentration of NaOH can typically range from 10% to 40%.[1][5]
-
Reaction: Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.[5]
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Sample Preparation Protocol for NMR Analysis [8]
-
Weigh 5-10 mg of the purified 1-(4-Fluorophenyl)but-1-en-3-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.[9]
-
Filter the solution if any particulate matter is present to avoid compromising the spectral quality.[9]
Expected ¹H and ¹³C NMR Spectral Features:
¹H NMR:
-
Aromatic Protons: Signals for the protons on the 4-fluorophenyl ring are expected in the aromatic region (δ 7.0-8.5 ppm). Due to the fluorine substitution, complex splitting patterns (doublets of doublets) are anticipated.
-
Vinylic Protons: The protons of the α,β-unsaturated system will appear as doublets in the olefinic region (δ 6.0-7.5 ppm) with a characteristic large coupling constant for the trans configuration.
-
Methyl Protons: A singlet corresponding to the methyl protons of the acetyl group will be observed in the upfield region (δ 2.0-2.5 ppm).
¹³C NMR:
-
Carbonyl Carbon: The ketone carbonyl carbon will show a characteristic signal in the downfield region (δ > 190 ppm).
-
Aromatic Carbons: Signals for the carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ 115-165 ppm). The carbon directly attached to the fluorine will exhibit a large C-F coupling constant.
-
Vinylic Carbons: The α and β carbons of the enone system will resonate in the olefinic region (δ 120-150 ppm).
-
Methyl Carbon: The methyl carbon will appear in the upfield aliphatic region (δ 20-30 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
ATR-FTIR Spectroscopy Protocol for Solid Samples [6]
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.[6]
-
Ensure the ATR crystal is clean before use.
-
Place a small amount of the solid 1-(4-Fluorophenyl)but-1-en-3-one sample onto the crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Record the background spectrum (without the sample).
-
Record the sample spectrum.
Expected IR Absorption Bands: [10][11]
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the α,β-unsaturated ketone.
-
C=C Stretch (Alkene): A medium intensity band around 1600-1640 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically between 1100-1250 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-H Stretches (Aromatic and Vinylic): Absorptions above 3000 cm⁻¹.
-
C-H Stretches (Aliphatic): Absorptions below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
GC-MS Analysis Protocol [12]
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like chalcones.[12]
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The compound will be separated on the GC column and then ionized and fragmented in the mass spectrometer.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 164) should be observed.
-
Key Fragments: Common fragmentation pathways for chalcones involve cleavage of the bonds adjacent to the carbonyl group, leading to fragments corresponding to the acylium ion and the styryl cation. For 1-(4-Fluorophenyl)but-1-en-3-one, fragments corresponding to [C₇H₄FO]⁺ and [C₃H₅]⁺ would be expected. Loss of neutral molecules like CO is also a common fragmentation pathway.
Stability
The stability of a compound is a critical parameter, especially for applications in drug development and materials science. Chalcones can undergo isomerization and degradation under certain conditions.
-
Thermal Stability: Chalcones are generally thermally stable, but prolonged exposure to high temperatures can lead to decomposition.
-
Photostability: The α,β-unsaturated ketone chromophore makes chalcones susceptible to photochemical reactions, such as cis-trans isomerization and photodimerization, upon exposure to UV light.[13] The presence of a fluorine atom may influence the photostability.[4]
-
Chemical Stability: Chalcones are generally stable under neutral conditions. However, they can be susceptible to degradation in strongly acidic or basic media.
Protocol for Stability Assessment:
A preliminary assessment of stability can be conducted by storing the compound under different conditions (e.g., ambient temperature, elevated temperature, exposure to light) and monitoring its purity over time using techniques like HPLC or TLC.
Safety and Handling
Based on available data, 1-(4-Fluorophenyl)but-1-en-3-one is classified with the following hazards:
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has summarized the key physicochemical properties of 1-(4-Fluorophenyl)but-1-en-3-one. While there is a need for more comprehensive experimental data, the information provided herein serves as a valuable resource for researchers working with this and related fluorinated chalcones. The outlined protocols for synthesis and characterization provide a solid foundation for further investigation and application of this promising class of compounds.
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1-(4-Fluorophenyl)but-3-en-1-one. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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